CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN) CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN)
Brand Name: Vulcanchem
CAS No.: 125448-83-1
VCID: VC0238149
InChI:
SMILES:
Molecular Formula: C45H74O18
Molecular Weight: 0

CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN)

CAS No.: 125448-83-1

Cat. No.: VC0238149

Molecular Formula: C45H74O18

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

CYS(ACM)(2,7)-ALPHA-CALCITONIN GENE-RELATED PEPTIDE (HUMAN) - 125448-83-1

Specification

CAS No. 125448-83-1
Molecular Formula C45H74O18
Molecular Weight 0

Introduction

The Calcitonin Peptide Family and CGRP Structure

Calcitonin gene-related peptide (CGRP) belongs to a family of structurally related peptides that includes calcitonin (CT), amylin (AMY), adrenomedullin (AM), calcitonin receptor-stimulating peptide (CRSP), and intermedin/adrenomedullin-2 (IMD/AM-2). This peptide family is characterized by a distinctive N-terminal disulfide-bonded ring structure, a region of potential α-helix, and an amidated C-terminus . These structural elements are crucial for biological activity and receptor binding.

Native alpha-CGRP is a 37-amino acid neuropeptide widely distributed in both the central and peripheral nervous systems. The peptide consists of four distinct structural regions: an N-terminal disulfide-bonded ring formed between cysteine residues at positions 2 and 7 (residues 1-7), which is essential for receptor activation; an alpha-helical region (residues 8-18); a region incorporating a β-bend (residues 19-26); and the C-terminal portion (residues 27-37) characterized by bends between residues 28-30 and 33-34 . The disulfide bridge between Cys2 and Cys7 is particularly critical for the biological activity of CGRP, as modification or removal of this structural feature significantly alters the peptide's receptor binding properties and biological function .

CGRP exerts its biological effects by binding to the calcitonin receptor-like receptor (CLR) in complex with receptor activity-modifying protein 1 (RAMP1), forming what is classified as a CGRP₁ receptor. Alternative receptor complexes have also been identified, contributing to the diverse physiological roles of CGRP in neurogenic inflammation, vasodilation, and pain transmission .

Chemical Structure and Properties of [Cys(Acm)2,7]-Alpha-CGRP

[Cys(Acm)2,7]-alpha-CGRP (human) is a synthetic analog of human alpha-CGRP in which the cysteine residues at positions 2 and 7 have been modified with acetimidomethyl (Acm) protecting groups. This modification prevents the formation of the disulfide bond that normally occurs between these residues in the native peptide, resulting in a linear analog with distinct structural and pharmacological properties.

The complete amino acid sequence of [Cys(Acm)2,7]-alpha-CGRP (human) is: Ala-Cys(Acm)-Asp-Thr-Ala-Thr-Cys(Acm)-Val-Thr-His-Arg-Leu-Ala-Gly-Leu-Leu-Ser-Arg-Ser-Gly-Gly-Val-Val-Lys-Asn-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Lys-Ala-Phe-NH₂ . The compound has a molecular weight of 3933.59 Da and a molecular formula of C₁₆₉H₂₇₉N₅₃O₅₁S₂ .

The Acm protection of the cysteine residues results in a significant structural alteration compared to native CGRP. While the native peptide contains a rigid disulfide-bonded loop at the N-terminus, [Cys(Acm)2,7]-alpha-CGRP possesses a more flexible N-terminal region. This structural difference has profound implications for receptor binding and activation, as the N-terminal loop of CGRP is critical for interaction with the transmembrane domain of the receptor and subsequent activation .

Table 1: Comparison of Key Properties Between Native α-CGRP and [Cys(Acm)2,7]-alpha-CGRP

PropertyNative α-CGRP[Cys(Acm)2,7]-alpha-CGRP
StructureDisulfide bond between Cys2 and Cys7Linear peptide with Acm-protected cysteines
Receptor AffinityHigh (Kd in nanomolar range)~400-fold decrease (Kd 40 nM)
Agonist ActivityFull agonistPartial agonist
PotencyHigh~300-fold decrease
Receptor SelectivityCGRP₁ > CGRP₂Shows activity at both CGRP₁ and CGRP₂ receptors

Receptor Binding and Pharmacological Properties

The modification of the disulfide bond in [Cys(Acm)2,7]-alpha-CGRP significantly alters its receptor binding properties. Studies using recombinant CGRP receptors expressed in Cos 7 cells have demonstrated that [Cys(Acm)2,7]-CGRP exhibits approximately a 400-fold decrease in binding affinity compared to the native peptide, with a Kd of 40 nM . This substantial reduction in binding affinity underscores the importance of the disulfide-bonded loop for optimal receptor interaction.

Despite the reduced binding affinity, [Cys(Acm)2,7]-alpha-CGRP retains biological activity, albeit with significantly decreased potency. It functions as a partial agonist at CGRP receptors, with an approximately 300-fold decrease in potency compared to native CGRP where measurable . This partial agonist activity has made [Cys(Acm)2,7]-alpha-CGRP a valuable tool for investigating CGRP receptor pharmacology and distinguishing between receptor subtypes.

Structure-Activity Relationships and Comparison with Other CGRP Analogs

The development and characterization of [Cys(Acm)2,7]-alpha-CGRP is part of broader efforts to understand the structure-activity relationships of CGRP through the creation and evaluation of various structural analogs. Studies involving modifications of the disulfide bridge have consistently demonstrated the crucial importance of this structural feature for CGRP's biological activity.

Complete removal of the disulfide bond in CGRP results in a sixfold reduction in receptor affinity, as observed in SK-N-MC cells . Alternative modifications, such as the cyclo [Asp2, Lys7]-CGRP analog, show a twofold decrease in affinity in rat spleen preparations and complete loss of agonist activity in guinea pig atria . These observations, together with the findings for [Cys(Acm)2,7]-alpha-CGRP, highlight the critical role of the disulfide-bonded loop in maintaining the peptide's optimal conformation for receptor binding and activation.

The unique feature of [Cys(Acm)2,7]-alpha-CGRP among these analogs is its retention of partial agonist activity despite the significant modification of the disulfide bond. This property has made it particularly useful for investigating receptor subtypes and the molecular determinants of receptor activation, contributing valuable insights to our understanding of CGRP pharmacology and receptor biology.

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